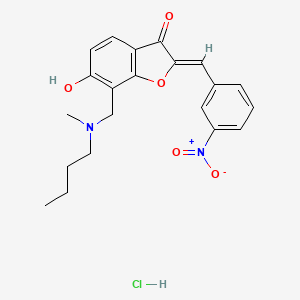

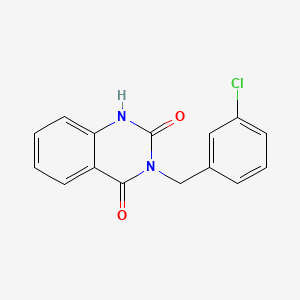

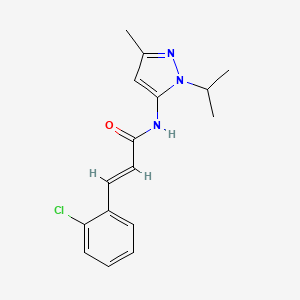

3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione

Übersicht

Beschreibung

Quinazolin-4-(3H)-one is a heterocyclic compound and its derivatives are synthetically important molecules . Derivatives of quinazolines constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Synthesis Analysis

The compound was first prepared condensation products of anthranillic acid and amides by Niementowski quinazolinone synthesis . Most of the methods used for the synthesis of quinazolinone compounds make use of anthranillic acid or one of their functional derivatives as the starting materials . Quinazolin-4-(3H)-one is synthesized when a keto group is introduced in the pyrimidine ring of quinazoline .Molecular Structure Analysis

Based on the position of the keto or oxo group, it may be classified into three types: 4(3H) quinazolinone, 2(1H) quinazolinone, 4(1H,3H) Quinazolinone .Chemical Reactions Analysis

Quinazolin-4-(3H)-one derivatives have considerable great interesting due to the diverse range of their biological properties . This review summarized the methods of preparation of 2-substituted-4(3H)-quinazolinone, 3-substituted-4(3H)-quinazolinone and 2,3-disubstituted-4(3H)-quinazolinone derivatives .Physical And Chemical Properties Analysis

Quinazolin-4-(3H)-one and its derivatives possess a large class of biologically active compounds that exhibited a broad spectrum of biological activities . These compounds have been isolated from several families in the plant kingdom, as well as from bacteria and animal species, and many are bio-synthetically derived from anthranillic acid .Wirkmechanismus

Target of Action

Quinazoline derivatives have been known to exhibit diverse biological activities, including antitumor effects . They often serve as the backbone structure for many kinase inhibitors .

Mode of Action

Quinazoline derivatives have been shown to inhibit the proliferation of cancer cells . This inhibition could be due to the interaction of the compound with its targets, leading to changes in cellular processes.

Biochemical Pathways

Quinazoline derivatives have been associated with the inhibition of various signaling pathways in cancer cells .

Result of Action

3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione has been associated with antitumor activity . It has been shown to inhibit the proliferation of cancer cells . This could result in the induction of apoptosis and cell cycle arrest .

Zukünftige Richtungen

New quinazolinone-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The present review provides a brief overview of the recent advances and future perspectives on pharmacological aspects of quinazolinone and its derivatives reported in the last decade .

Eigenschaften

IUPAC Name |

3-[(3-chlorophenyl)methyl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-11-5-3-4-10(8-11)9-18-14(19)12-6-1-2-7-13(12)17-15(18)20/h1-8H,9H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMBDDOWSPFRHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(4,7-dimethoxy-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3403749.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B3403757.png)

![ethyl 2-[(11Z)-11-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)imino]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-12-yl]acetate](/img/structure/B3403765.png)

![(Z)-methyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3403767.png)

![(E)-methyl 2-(6-((2,5-dimethylfuran-3-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B3403792.png)

![ethyl 2-[(11E)-11-[(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)imino]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-12-yl]acetate](/img/structure/B3403798.png)

![(E)-ethyl 2-(2-((1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3403805.png)

![(E)-ethyl 2-(2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3403806.png)

![(Z)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3403818.png)

![6-Benzyl-2-(2,6-difluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3403835.png)